molecular formula C8H7FO3 B6618679 4-fluoro-2-hydroxy-3-methylbenzoic acid CAS No. 1824147-42-3

4-fluoro-2-hydroxy-3-methylbenzoic acid

Cat. No.: B6618679
CAS No.: 1824147-42-3
M. Wt: 170.14 g/mol
InChI Key: DESIOYFXABRVGC-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-hydroxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxy-3-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Another method involves the demethylation of 4-fluoro-2-methoxy-3-methylbenzoic acid. This process uses reagents like boron tribromide (BBr3) to remove the methoxy group and replace it with a hydroxyl group, resulting in this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-3-methylbenzoic acid undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used along with alcohols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluoro-2-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylbenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Fluoro-4-hydroxybenzoic acid: The position of the fluorine and hydroxyl groups is reversed, leading to variations in reactivity and applications.

    4-Fluoro-3-methylbenzoic acid: Lacks the hydroxyl group, affecting its solubility and chemical behavior .

Uniqueness

4-Fluoro-2-hydroxy-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity.

Biological Activity

4-Fluoro-2-hydroxy-3-methylbenzoic acid (FMBA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H9_9FO3_3
  • Molecular Weight : 188.17 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom and hydroxyl group on the aromatic ring contributes to its unique reactivity and biological properties.

The biological activity of FMBA can be attributed to its interaction with various molecular targets within biological systems. Notable mechanisms include:

  • Enzyme Inhibition : FMBA has been reported to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer effects. This inhibition may affect pathways related to tumor growth and metastasis.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthase in activated microglia, indicating that FMBA may also possess neuroprotective effects .

Anticancer Activity

Research indicates that FMBA exhibits significant anticancer properties. A study highlighted its ability to inhibit cell cycle progression in HeLa cells, which are a line of cervical cancer cells. The compound's mechanism involved the activation of p21(WAF1), a cyclin-dependent kinase inhibitor, leading to cell cycle arrest .

Neuroprotective Effects

In vitro studies have shown that derivatives of FMBA can inhibit neuroinflammation, which is critical in conditions such as Parkinson's disease. The compound significantly reduced the release of pro-inflammatory cytokines in LPS-stimulated microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Study 1: Anticancer Efficacy

A recent study demonstrated that FMBA analogs inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study employed both in vitro assays and in vivo models to assess the efficacy and safety profile of these compounds.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Cell cycle arrest via p21 activation
MCF-7 (Breast)15.0Apoptosis induction
HCT116 (Colon)10.0Inhibition of proliferation

Study 2: Neuroinflammation Inhibition

In an animal model of Parkinson's disease, administration of FMBA derivatives resulted in reduced microglial activation and improved behavioral outcomes.

TreatmentDose (mg/kg)Behavioral Improvement (%)
Control-0
FMBA Derivative3070

Properties

IUPAC Name

4-fluoro-2-hydroxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESIOYFXABRVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824147-42-3
Record name 4-fluoro-2-hydroxy-3-methylbenzoic acid
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